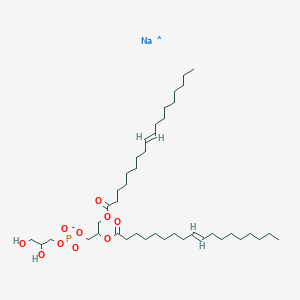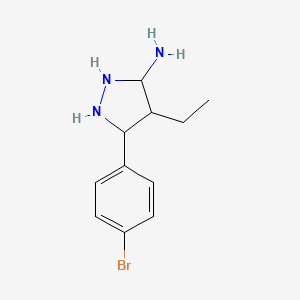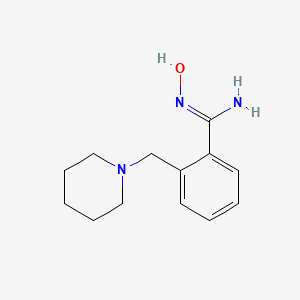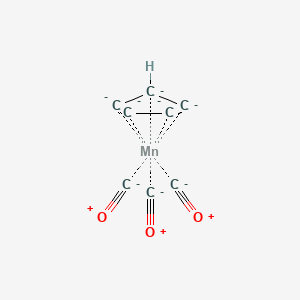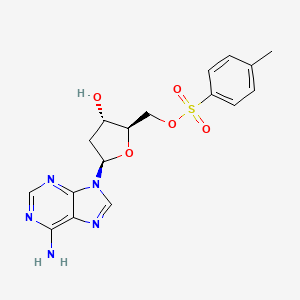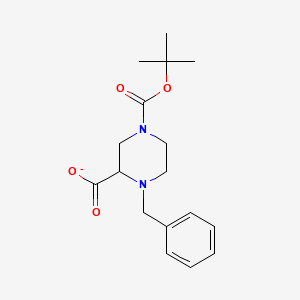
1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-Boc-piperazine-2-carboxylic acid: is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in the synthesis of various pharmaceuticals and chemical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid can be synthesized through a multi-step process involving the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by benzylation and carboxylation . The reaction typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Benzylation: The protected piperazine is then reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Carboxylation: The benzylated piperazine is finally reacted with carbon dioxide in the presence of a catalyst to form 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for 1-Benzyl-4-Boc-piperazine-2-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
1-Boc-piperazine: A similar compound with a tert-butoxycarbonyl-protected piperazine structure.
1-Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.
4-Boc-piperazine-2-carboxylic acid: A compound with a Boc-protected piperazine and a carboxylic acid group.
Uniqueness: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a Boc-protected piperazine ring, which provides specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals .
Propiedades
Fórmula molecular |
C17H23N2O4- |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/p-1 |
Clave InChI |
VLRKCGUUHDUPDO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



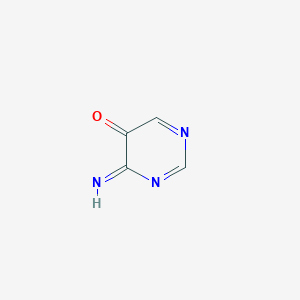
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)
